2,4-Dimethylpiperazin-1-amine
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Overview
Description
2,4-Dimethylpiperazin-1-amine is an organic compound belonging to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound, specifically, has two methyl groups attached to the second and fourth positions of the piperazine ring, and an amine group at the first position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperazin-1-amine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and catalysts to optimize yield and efficiency. Methods such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include N-oxides, substituted amines, and various piperazine derivatives.
Scientific Research Applications
2,4-Dimethylpiperazin-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpiperazin-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for receptors or enzymes, modulating their activity. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals where it may interact with specific proteins to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a similar structure but without the methyl groups.
1,4-Dimethylpiperazine: Another derivative with methyl groups at different positions.
2,5-Dimethylpiperazine: Similar structure with methyl groups at the second and fifth positions.
Uniqueness
2,4-Dimethylpiperazin-1-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how it interacts with other molecules and its overall properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C6H15N3 |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,4-dimethylpiperazin-1-amine |
InChI |
InChI=1S/C6H15N3/c1-6-5-8(2)3-4-9(6)7/h6H,3-5,7H2,1-2H3 |
InChI Key |
KOTVRMIOLKEPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1N)C |
Origin of Product |
United States |
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